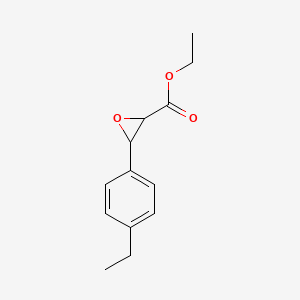

Ethyl 3-(p-ethylphenyl)oxirane-2-carboxylate

Description

Properties

CAS No. |

94109-49-6 |

|---|---|

Molecular Formula |

C13H16O3 |

Molecular Weight |

220.26 g/mol |

IUPAC Name |

ethyl 3-(4-ethylphenyl)oxirane-2-carboxylate |

InChI |

InChI=1S/C13H16O3/c1-3-9-5-7-10(8-6-9)11-12(16-11)13(14)15-4-2/h5-8,11-12H,3-4H2,1-2H3 |

InChI Key |

PJNXXWPQNHTLAO-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)C2C(O2)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(p-ethylphenyl)oxirane-2-carboxylate typically involves the epoxidation of a suitable precursor. One common method is the reaction of ethyl 3-(p-ethylphenyl)acrylate with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions to form the oxirane ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(p-ethylphenyl)oxirane-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The oxirane ring can be oxidized to form diols using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).

Reduction: Reduction of the oxirane ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to form alcohols.

Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.

Common Reagents and Conditions:

Oxidation: OsO4, KMnO4

Reduction: LiAlH4

Substitution: Nucleophiles like amines, thiols, and halides

Major Products Formed:

Diols: Formed from oxidation reactions

Alcohols: Formed from reduction reactions

Substituted Products: Formed from nucleophilic substitution reactions

Scientific Research Applications

Scientific Research Applications

- Synthesis of Pharmaceuticals :

-

Biological Activity :

- Research indicates that ethyl 3-(p-ethylphenyl)oxirane-2-carboxylate interacts with biological molecules, potentially influencing enzyme activity and cellular processes. For instance, it has been studied for its interactions with lipases and other enzymes, which could lead to the development of new therapeutic agents .

- Chiral Synthesis :

Case Study 1: Chemoenzymatic Synthesis

A study utilized Galactomyces geotrichum ZJUTZQ200, an epoxide hydrolase-producing strain, to resolve racemic ethyl 3-(p-ethylphenyl)oxirane-2-carboxylate. The process achieved high enantioselectivity, which is critical for synthesizing the C-13 side chain of Taxol, a well-known anticancer drug. The optimized conditions resulted in an enantiomeric excess greater than 95%, demonstrating the compound's utility in pharmaceutical synthesis .

Case Study 2: Enzyme Interaction

Research on ethyl 3-(p-ethylphenyl)oxirane-2-carboxylate has revealed its potential as a substrate for various enzymes. For example, studies have shown that it can be hydrolyzed by lipases from different microbial sources, leading to the formation of optically active products. This property is particularly valuable in developing selective drugs that target specific biological pathways .

Data Tables

Mechanism of Action

The mechanism of action of Ethyl 3-(p-ethylphenyl)oxirane-2-carboxylate involves its reactivity with various nucleophiles and electrophiles. The oxirane ring is highly strained and reactive, making it susceptible to ring-opening reactions. These reactions can lead to the formation of various products, depending on the nature of the reacting species. The carboxylate ester group can also participate in esterification and hydrolysis reactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

Key analogs and their substituent differences:

Key Observations :

- Aromatic vs. Aliphatic Substituents : Phenyl and para-substituted aryl groups (e.g., p-ethylphenyl) enhance steric bulk and π-π interactions, influencing reactivity and binding in biological systems .

- Electron-Deficient Groups : Bromo and nitro substituents increase electrophilicity, accelerating nucleophilic ring-opening reactions .

- Biological Activity : Bulky or hydrophobic groups (e.g., isobutylphenyl) correlate with enzyme inhibition (e.g., Etomoxir targeting CPT1A ).

Reactivity

- Nucleophilic Ring-Opening : Ethyl oxirane-2-carboxylates react with nucleophiles (e.g., valine) to form hydroxyesters, relevant in prodrug design .

- Enzyme Interactions : (R)-oxirane-2-carboxylates stereospecifically alkylate enzymes like cis-chloroacrylic acid dehalogenase, impacting catalytic activity .

Physical and Spectral Properties

Biological Activity

Ethyl 3-(p-ethylphenyl)oxirane-2-carboxylate is a compound that has garnered interest in the fields of organic chemistry and medicinal research due to its potential biological activities. This article provides an overview of the compound's chemical properties, biological activity, mechanisms of action, and relevant research findings.

Ethyl 3-(p-ethylphenyl)oxirane-2-carboxylate is characterized by its oxirane (epoxide) structure, which is known for its reactivity due to the strained three-membered ring. The compound can undergo various chemical reactions, including:

- Oxidation : The oxirane ring can be oxidized to form diols using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).

- Reduction : Reduction can be achieved with lithium aluminum hydride (LiAlH4), yielding alcohols.

- Substitution : Nucleophilic substitution can occur at the oxirane ring, leading to diverse substituted products.

The biological activity of Ethyl 3-(p-ethylphenyl)oxirane-2-carboxylate is primarily attributed to its reactivity with various nucleophiles and electrophiles. The mechanism involves:

- Ring-opening Reactions : The strained oxirane ring readily opens in the presence of nucleophiles, forming various products that may exhibit biological activity.

- Ester Hydrolysis : The carboxylate ester group can participate in hydrolysis, which may release biologically active components.

Biological Activity

Research indicates that Ethyl 3-(p-ethylphenyl)oxirane-2-carboxylate has potential applications in pharmacology and biochemistry. Some key findings include:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens. For instance, it has been tested against bacteria such as Escherichia coli and Staphylococcus aureus, showing promising results .

- Anticancer Potential : In vitro studies have indicated that derivatives of this compound may possess anticancer properties. For example, compounds with similar structures have been shown to induce apoptosis in cancer cells by activating caspase pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds or derivatives:

- Antimicrobial Studies : A study highlighted the effectiveness of various esters, including those related to Ethyl 3-(p-ethylphenyl)oxirane-2-carboxylate, against fungal pathogens such as Cercospora and Phytophthora. These studies utilized plate bioassays to evaluate bioactivity .

- Synthesis and Application in Drug Development : Research has demonstrated the use of similar epoxide compounds as intermediates in synthesizing pharmaceuticals, such as taxol derivatives. These compounds are crucial for producing bioactive molecules used in cancer therapy .

- Enantioselectivity Studies : The use of microbial strains like Galactomyces geotrichum for the bioresolution of racemic mixtures involving phenolic epoxides has been reported, suggesting potential industrial applications for producing chiral drugs .

Comparative Analysis

To better understand the unique properties of Ethyl 3-(p-ethylphenyl)oxirane-2-carboxylate, a comparison with similar compounds is useful:

| Compound | Biological Activity | Key Features |

|---|---|---|

| Ethyl 3-(p-methylphenyl)oxirane-2-carboxylate | Anticancer, Antimicrobial | Similar structure; different substituent effects |

| Ethyl 3-(p-isopropylphenyl)oxirane-2-carboxylate | Limited data available | Variation in steric hindrance affecting reactivity |

| Ethyl 3-(p-tolyloxirane-2-carboxylate | Antimicrobial | Known for specific interactions with pathogens |

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for Ethyl 3-(p-ethylphenyl)oxirane-2-carboxylate, and how can stereochemical outcomes be controlled?

- Methodology : The compound can be synthesized via epoxidation of precursor alkenes or through nucleophilic ring-opening of related epoxides. For stereochemical control, chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) may be employed. Characterization via H NMR and C NMR is critical for confirming regio- and stereochemistry, particularly the configuration of the oxirane ring. X-ray crystallography using programs like SHELX can resolve ambiguities in stereochemistry .

- Data Analysis : Compare coupling constants in NMR (e.g., vicinal values for epoxide protons) with literature models to infer stereochemistry. For example, trans-epoxides typically exhibit Hz, while cis configurations show Hz .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodology : Use a combination of chromatographic (HPLC, GC) and spectroscopic techniques:

- HPLC/GC : Assess purity by retention time and peak area.

- Mass Spectrometry (MS) : Confirm molecular ion ([M+H]) and fragmentation patterns.

- NMR : Verify integration ratios and absence of extraneous peaks.

- Melting Point : Compare with literature values (if available).

- Advanced Tip : For chiral purity, chiral HPLC columns or optical rotation measurements are essential .

Advanced Research Questions

Q. What experimental strategies can elucidate the compound’s reactivity in nucleophilic ring-opening reactions?

- Methodology :

Kinetic Studies : Monitor reaction progress under varying conditions (pH, temperature, solvent polarity) using techniques like H NMR or IR spectroscopy.

Isotopic Labeling : Use O-labeled epoxides to track oxygen migration during ring-opening.

Computational Modeling : Apply DFT calculations (e.g., Gaussian) to predict regioselectivity and transition-state energies.

- Case Study : Analogous oxirane carboxylates undergo regioselective attack at the less-substituted epoxide carbon due to steric and electronic factors .

Q. How can researchers resolve contradictions in reported biological activities of structurally related oxirane derivatives?

- Methodology :

- Meta-Analysis : Systematically compare studies for variables such as assay conditions (e.g., cell type, concentration ranges) and compound stereochemistry.

- Structure-Activity Relationship (SAR) : Synthesize analogs with systematic modifications (e.g., substituents on the phenyl ring) and test against standardized assays.

- Mechanistic Profiling : Use enzyme inhibition assays (e.g., CPT1 inhibition as in Etomoxir analogs) to identify off-target effects .

- Example : Ethyl 2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate (Etomoxir) shows species-dependent IC values due to CPT1 isoform variability .

Q. What computational tools are effective for predicting the stability and reactivity of Ethyl 3-(p-ethylphenyl)oxirane-2-carboxylate under physiological conditions?

- Methodology :

- Molecular Dynamics (MD) : Simulate interactions with aqueous environments or lipid membranes.

- pKa Prediction : Use software like MarvinSuite to estimate ionization states affecting solubility and reactivity.

- QM/MM Calculations : Model enzymatic binding pockets (e.g., for oxidoreductases) to predict metabolic pathways .

Experimental Design and Data Analysis

Q. How should researchers design assays to evaluate the compound’s potential as a protease inhibitor?

- Protocol :

Enzyme Assay : Use fluorogenic substrates (e.g., AMC-tagged peptides) with purified proteases (e.g., calpain).

Inhibition Kinetics : Measure IC via dose-response curves and determine inhibition mode (competitive/uncompetitive) using Lineweaver-Burk plots.

Crystallographic Validation : Co-crystallize the compound with the target enzyme to visualize binding interactions .

- Troubleshooting : If solubility is limiting, use co-solvents (e.g., DMSO ≤1%) and confirm solvent effects via control experiments .

Q. What statistical approaches are recommended for analyzing discrepancies in synthetic yields across studies?

- Methodology :

- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, catalyst loading).

- Multivariate Regression : Corrogate yield data with reaction parameters (e.g., solvent polarity, steric bulk of substituents).

- Error Analysis : Calculate standard deviations from triplicate runs and identify outliers via Grubbs’ test .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.